molecular formula C20H17N3Na2O11S3 B12805120 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt CAS No. 71902-15-3

2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt

Cat. No.: B12805120
CAS No.: 71902-15-3
M. Wt: 617.5 g/mol
InChI Key: GQYBFALQKPKBPK-UHFFFAOYSA-L
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Description

Chemical Identity and IUPAC Nomenclature

The compound is a sodium salt of a highly substituted naphthalenesulfonic acid, characterized by a naphthalene backbone functionalized with sulfonic acid, acetylated amine, hydroxyl, azo, and sulfonated ethoxy groups. Its IUPAC name, disodium (3E)-7-acetamido-4-oxo-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-2-sulfonate , reflects its structural complexity. The molecular formula is $$ \text{C}{20}\text{H}{17}\text{N}3\text{Na}2\text{O}{11}\text{S}3 $$, with a molecular weight of 617.537 g/mol.

Key structural features include:

  • Naphthalene core : Positions 2 and 7 are substituted with sulfonate and acetamido groups, respectively.
  • Azo linkage : Position 3 hosts an azo group (-N=N-) bridging the naphthalene ring to a phenylsulfonate moiety.
  • Sulfonated ethoxy chain : The phenyl group at position 4 of the azo bridge is further functionalized with a sulfonatooxyethylsulfonyl group ($$-\text{SO}2-\text{CH}2\text{CH}2-\text{O}-\text{SO}3^-$$).

This architecture confers water solubility due to multiple sulfonate groups and enables chromophoric properties via the conjugated azo-naphthalene system.

Historical Development of Poly-Substituted Naphthalenesulfonic Compounds

The synthesis of poly-substituted naphthalenesulfonic acids dates to early 20th-century dye chemistry, where empirical rules governed nitration and sulfonation patterns. Industrial production accelerated post-1945, driven by I.G. Farbenindustrie's development of unit processes (sulfonation, nitration, amination) for intermediates like H-acid (1-amino-8-naphthol-3,6-disulfonic acid).

Modern advancements include the Schelde-Chemie plant (Brunsbüttel, Germany), which optimized large-scale production of naphthalene intermediates via:

  • Sulfonation : Direct sulfonation of naphthalene at elevated temperatures (160–180°C) using oleum.
  • Azo coupling : Diazotization of arylamines followed by coupling with naphthols or naphthylamines.
  • Bucherer reaction : Amination of naphthols using ammonium sulfite under pressure.

For the target compound, key steps involve:

  • Sulfonation of 2-naphthol to introduce the 2-sulfonate group.
  • Acetylation of a 7-amino substituent.
  • Azo coupling with a pre-sulfonated phenyl diazonium salt.

Positional Isomerism in Azo-Naphthalenesulfonate Systems

Positional isomerism critically influences the physicochemical properties of azo-naphthalenesulfonates. In the target compound, the azo group's position (C3 of naphthalene) and the sulfonated ethoxy chain's orientation create distinct regioisomers. Recent studies on zinc-naphthalene diimide polymers demonstrate that isomerism alters supramolecular interactions (e.g., lone pair–π interactions) and photochromic behavior.

For azo-naphthalenesulfonates, factors affecting isomer distribution include:

  • Coupling position : Azo groups at C3 vs. C4 of naphthalene yield different conjugation pathways.
  • Sulfonate group placement : Ortho vs. para sulfonation on the phenyl ring modifies solubility and electronic properties.
  • Ethoxy chain sulfation : The position of the sulfonate ester on the ethoxy group (e.g., terminal vs. internal) impacts steric and electronic effects.

Comparative studies of isomers reveal that C3-azo substitution (as in the target compound) enhances photostability compared to C4 analogs, likely due to reduced steric strain in the conjugated system.

Properties

CAS No.

71902-15-3

Molecular Formula

C20H17N3Na2O11S3

Molecular Weight

617.5 g/mol

IUPAC Name

disodium;7-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-15-4-7-17-13(10-15)11-18(36(28,29)30)19(20(17)25)23-22-14-2-5-16(6-3-14)35(26,27)9-8-34-37(31,32)33;;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

GQYBFALQKPKBPK-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amines

The synthesis begins with the diazotization of an aromatic amine precursor. This process involves:

  • Reactants :

    • Aromatic amine (e.g., sulfonated phenylamine)
    • Sodium nitrite (NaNO₂)
    • Acidic medium (usually hydrochloric acid)
  • Reaction Conditions :

    • Temperature: Typically maintained at 0–5°C to stabilize the diazonium salt.
    • pH: Controlled to ensure efficient diazotization.
  • Reaction Mechanism :

    • Formation of the diazonium salt through the reaction of sodium nitrite with the aromatic amine in acidic conditions.

Coupling Reaction

The diazonium salt is then coupled with a phenolic compound containing sulfonyl and sulfooxyethyl groups:

  • Reactants :

    • Diazonium salt (prepared in Step 2.1)
    • Phenolic coupling agent (e.g., naphthalenesulfonic acid derivatives)
  • Reaction Conditions :

    • Temperature: Maintained at room temperature or slightly elevated (20–30°C).
    • Solvent: Aqueous or mixed solvent systems are used to facilitate coupling.
  • Reaction Mechanism :

    • The diazonium salt reacts with the phenolic group via electrophilic substitution, forming the azo linkage.

Functionalization

The final step involves introducing sulfooxyethyl and acetylamino groups to enhance solubility and reactivity:

  • Reactants :

    • Sulfonating agents (e.g., sulfur trioxide or chlorosulfonic acid)
    • Acetylation agents (e.g., acetic anhydride)
  • Reaction Conditions :

    • Sulfonation: Conducted under controlled acidic conditions.
    • Acetylation: Performed in a mild alkaline medium.
  • Reaction Mechanism :

    • Sulfonation introduces sulfooxyethyl groups.
    • Acetylation modifies amino groups to acetylamino moieties.

Optimization Techniques

Temperature Control

Maintaining optimal temperatures during diazotization and coupling reactions minimizes side reactions and maximizes yield.

pH Adjustment

Precise pH control during diazotization ensures stable formation of diazonium salts, while slightly alkaline conditions improve coupling efficiency.

Purification

Post-reaction purification steps include crystallization or column chromatography to isolate the target compound and remove impurities.

Data Table: Summary of Reaction Parameters

Step Reactants Conditions Outcome
Diazotization Aromatic amine, NaNO₂, HCl 0–5°C, pH < 7 Diazotized aromatic amine
Coupling Diazonium salt, phenolic compound Room temp (20–30°C), pH ~7 Azo-linked intermediate
Functionalization Sulfonating agents, acetic anhydride Acidic/alkaline medium Final compound with functional groups

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amines and other reduced products.

    Substitution: Substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

Dye Industry

The primary application of 2-naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt lies in the dye industry. It is used as a dyeing agent for textiles and paper products due to its vibrant color properties. The azo linkage facilitates the formation of various colored compounds when reacted with other substrates.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, such as:

  • Oxidation : Leading to the formation of quinones and other derivatives.
  • Reduction : Breaking the azo linkage to yield aromatic amines.
  • Substitution : The sulfonic acid groups can react with nucleophiles to form sulfonate esters.
  • Hydrolysis : Ester groups can be hydrolyzed to yield corresponding sulfonic acids.

Biological Applications

Research indicates potential biological applications for this compound due to its structural properties. It may exhibit antimicrobial or anti-inflammatory activities, although more studies are needed to fully understand its biological effects.

Environmental Applications

Due to its sulfonic acid groups, this compound can be utilized in wastewater treatment processes as a flocculating agent to remove dyes and other contaminants from industrial effluents.

Case Study 1: Textile Dyeing

In a study published by the Journal of Applied Polymer Science, researchers explored the effectiveness of 2-naphthalenesulfonic acid derivatives in dyeing cotton fabrics. The results demonstrated that fabrics dyed with this compound exhibited excellent color fastness and vibrancy compared to traditional dyes.

Case Study 2: Synthesis of Azo Compounds

A research article in Organic Letters detailed the synthesis of novel azo compounds using 2-naphthalenesulfonic acid as a precursor. The study highlighted the efficiency of this compound in generating azo dyes with enhanced stability and color properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance its solubility and facilitate its interaction with various substrates. The azo linkage allows for the formation of stable complexes with metals and other compounds, making it useful in dyeing and staining applications. The acetylamino and hydroxy groups contribute to its reactivity and binding affinity with biological molecules.

Comparison with Similar Compounds

Structural Comparison

Compound Name (CAS/Key Identifier) Key Structural Features Molecular Formula Key Differences from Target Compound
7-Amino-4-hydroxy-3-[4-(2-sulfooxyethylsulfonyl)phenyl]azo-naphthalene-2-sulfonic acid (177964-38-4) Dual azo groups, amino substituent, multiple sulfonyl/sulfooxyethyl groups C₂₆H₂₅N₅O₁₉S₆ Additional azo group and amino substituent; higher molecular complexity
Sodium 6-(acetylamino)-4-hydroxynaphthalene-2-sulphonate (20349-44-4) Acetylamino and hydroxy groups on naphthalene C₁₂H₁₀NNaO₆S No azo or sulfophenylsulfonyl groups; simpler structure
SPADNS (Trisodium salt, analytical use) Azo linkage, dihydroxy and disulfonic groups C₁₆H₉N₂O₁₁S₃·3Na Designed for fluoride detection; lacks sulfooxyethylsulfonyl moiety
C.I. Acid Red 172 (Disodium salt, 83232-31-9) Carbonyldiimino bridge, dual azo groups, methyl-sulfophenyl substituents C₄₀H₂₄N₈O₁₆S₄·2Na Carbonyldiimino linker; different substitution pattern
Triazine-containing reactive dye (70210-21-8) Chloro-triazine ring, methylamino linker C₂₃H₁₆ClN₇O₁₃S₃·3Na Triazine group enables covalent bonding; absent in target compound

Functional and Application Differences

  • Reactivity : The triazine-containing compound (CAS 70210-21-8) reacts with hydroxyl groups in cellulose, making it a reactive dye. The target compound’s sulfooxyethylsulfonyl group may offer alternative reactivity pathways .
  • Analytical Use : SPADNS () forms complexes with zirconium for fluoride detection, whereas the target compound is likely optimized for coloration.

Biological Activity

2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is a complex organic compound belonging to the class of naphthalene sulfonates. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its biological activity.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₂H₁₁N₁O₅S₃
  • Molecular Weight : 353.34 g/mol
  • IUPAC Name : 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt

This compound is soluble in water due to the presence of sulfonic acid groups, which enhances its bioavailability and potential biological interactions.

The biological activity of 2-naphthalenesulfonic acid derivatives primarily stems from their ability to interact with various biological molecules. Research indicates that these compounds can act as:

  • Prothrombin Inhibitors : They may influence coagulation pathways by inhibiting prothrombin, thereby affecting blood clotting processes .
  • Antioxidants : Some studies suggest that naphthalene sulfonates can exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Toxicological Profile

The toxicological profile of this compound has been evaluated through various studies:

  • Acute Toxicity : The compound has shown varying levels of acute toxicity in aquatic organisms, indicating potential environmental risks. For instance, studies have reported acute toxicity to fish and invertebrates at certain concentrations .
  • Genotoxicity : In vitro studies have demonstrated that some naphthalene sulfonates can induce genotoxic effects, raising concerns about their mutagenic potential .
  • Developmental and Reproductive Toxicity : Research has indicated that exposure to high doses may lead to developmental and reproductive toxicity in animal models .

Ecotoxicity

The environmental impact of 2-naphthalenesulfonic acid derivatives has been documented extensively:

  • Aquatic Toxicity : Significant acute toxicity has been observed in fish species at concentrations above certain thresholds. For example, the LC50 values for various aquatic species have been reported in the range of 10-100 mg/L .
  • Bioaccumulation Potential : The compound exhibits moderate bioaccumulation potential due to its hydrophilic nature and stability in aquatic environments .

Case Study 1: Human Exposure

A study documented the presence of 2-naphthalenesulfonic acid in human blood samples from individuals exposed to industrial environments where this compound is used. The findings suggested a correlation between occupational exposure and elevated levels of this compound in blood plasma, indicating its potential health risks .

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted on wastewater treatment plants revealed that effluents containing naphthalene sulfonates could adversely affect local aquatic ecosystems. The study highlighted the need for stricter regulations on industrial discharges containing such compounds to mitigate ecological damage .

Table 1: Toxicological Data Summary

Study TypeOrganismEndpointValue (mg/L)
Acute ToxicityFish (e.g., Carp)LC5045
Acute ToxicityDaphnia magnaEC5030
GenotoxicityHuman Cell LinesMicronucleus TestPositive
Developmental ToxicityRatNo Observed Adverse Effect Level (NOAEL)500 mg/kg

Table 2: Environmental Impact Findings

ParameterMeasurement MethodResult
Bioaccumulation FactorLaboratory StudiesModerate (1.5 - 3.0)
Aquatic ToxicityField StudiesSignificant effects noted

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via sequential azo coupling and sulfonation reactions. Key steps include:

  • Azo coupling : Reacting 4-((2-(sulfooxy)ethyl)sulfonyl)aniline with a naphthalene sulfonic acid precursor under acidic conditions (pH 4–5, 0–5°C) to form the azo linkage .
  • Acetylation : Introducing the acetylamino group using acetic anhydride in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Purification : Use ion-exchange chromatography to isolate the sodium salt, followed by recrystallization from ethanol/water mixtures.
  • Critical Factors : pH control during azo coupling minimizes side products (e.g., diazo decomposition). Temperature >80°C during acetylation risks hydrolysis of the sulfonate group .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Validate the azo chromophore (λmax ~450–550 nm) and assess aggregation behavior in aqueous solutions .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., hydroxy, acetylamino, and sulfonate groups). Aromatic protons adjacent to the azo group typically appear as doublets (δ 7.5–8.5 ppm) .
  • HPLC-MS : Monitor purity (>98%) and detect sulfonic acid byproducts using a C18 column with a phosphate buffer/acetonitrile gradient .

Q. How does the compound’s solubility vary with pH and ionic strength?

  • Methodological Answer :

  • pH Dependence : The sodium sulfonate groups ensure high water solubility (>100 mg/mL) above pH 3. Below pH 2, protonation reduces solubility due to neutral sulfonic acid formation .
  • Ionic Strength : High NaCl concentrations (>1 M) induce salting-out effects, reducing solubility by 40–60%. Use dynamic light scattering (DLS) to monitor aggregation in saline buffers .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the azo linkage under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidative Stability : The electron-withdrawing sulfonate and sulfonyl groups stabilize the azo bond against oxidation. In 3% H2O2, degradation is <5% after 24 hours at 25°C. Monitor via HPLC for nitroso or amine byproducts .
  • Reductive Cleavage : Sodium dithionite (0.1 M, pH 10) cleaves the azo bond into primary amines (confirmed by TLC/Raman spectroscopy). The sulfooxyethyl sulfonyl group remains intact under these conditions .

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., protein binding)?

  • Methodological Answer :

  • Docking Studies : Use DFT calculations (e.g., B3LYP/6-31G*) to model the azo group’s electron density and predict binding affinities with proteins like serum albumin.
  • MD Simulations : Simulate solvation effects and conformational stability in physiological buffers (e.g., PBS) using GROMACS. The sulfonate groups enhance hydrophilic interactions, reducing nonspecific binding .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting enzyme inhibition results)?

  • Methodological Answer :

  • Assay Standardization : Control variables such as buffer composition (e.g., Tris vs. phosphate alters metal chelation) and incubation time.
  • Metalloprotein Interactions : Test metal ion dependence (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) using ICP-MS. The hydroxy and sulfonate groups may chelate metals, modulating enzyme inhibition .

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